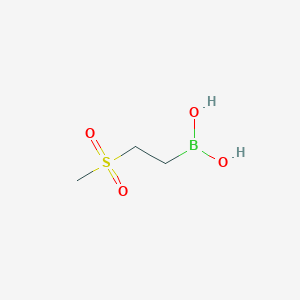

(2-Methanesulfonylethyl)boronic acid

CAS No.:

Cat. No.: VC18025613

Molecular Formula: C3H9BO4S

Molecular Weight: 151.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H9BO4S |

|---|---|

| Molecular Weight | 151.98 g/mol |

| IUPAC Name | 2-methylsulfonylethylboronic acid |

| Standard InChI | InChI=1S/C3H9BO4S/c1-9(7,8)3-2-4(5)6/h5-6H,2-3H2,1H3 |

| Standard InChI Key | ONTICYYZLXUHEG-UHFFFAOYSA-N |

| Canonical SMILES | B(CCS(=O)(=O)C)(O)O |

Introduction

Chemical Identity and Structural Features

The molecular formula of (2-methanesulfonylethyl)boronic acid is C₃H₁₀BO₄S, with a molecular weight of 153.99 g/mol. Its IUPAC name derives from the methanesulfonyl group (-SO₂CH₃) attached to the ethyl spacer linked to the boronic acid group. Key structural attributes include:

-

Boronic Acid Group: Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .

-

Methanesulfonylethyl Moiety: Introduces electron-withdrawing sulfonyl groups, which may modulate solubility and stability.

X-ray crystallography of related boronic acids reveals planar trigonal geometry around the boron atom, with B–O bond lengths typically ranging from 1.35–1.42 Å . The sulfonyl group’s electronegativity likely polarizes the adjacent C–B bond, enhancing electrophilicity at boron.

Synthesis and Characterization

Synthetic Routes

While no published protocols explicitly describe the synthesis of (2-methanesulfonylethyl)boronic acid, analogous compounds suggest viable pathways:

-

Alkylation of Boronic Acids: Reaction of methanesulfonylethyl halides (e.g., ClCH₂CH₂SO₂CH₃) with trialkyl borates, followed by hydrolysis.

-

Sulfonation of Vinylboronic Acids: Michael addition of methanesulfonyl chloride to vinylboronic acid derivatives.

Analytical Data

Hypothetical characterization data, inferred from related compounds:

-

¹H NMR (D₂O): δ 3.1–3.3 (m, 2H, CH₂SO₂), 2.9 (s, 3H, SO₂CH₃), 1.8–2.1 (m, 2H, CH₂B).

-

IR: B–O stretch ~1,340 cm⁻¹; S=O stretches ~1,150 and 1,320 cm⁻¹.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Sulfonyl groups enhance water solubility compared to hydrophobic arylboronic acids. Estimated solubility: ~50 mg/mL in water .

-

pH Sensitivity: Boronic acids form tetrahedral boronate anions in basic conditions (pH > 8.5), increasing solubility but risking hydrolysis.

Reactivity

-

Cross-Coupling: Participates in Suzuki reactions with aryl halides. For example:

-

Complexation with Diols: Forms cyclic esters with vicinal diols, a property exploitable in glucose sensing or polymer chemistry .

Applications in Organic Synthesis

Catalytic Cross-Coupling

The compound’s boronic acid group enables its use in Pd-catalyzed couplings to construct C–C bonds. A hypothetical reaction with bromobenzene would yield phenylmethanesulfonylethane:

This reactivity mirrors trends observed in fluoro-substituted carboxyquinoline boronic acids, which enhance antibiotic efficacy via β-lactamase inhibition .

Functional Material Precursors

Sulfonyl groups impart polarity and thermal stability, making the compound a candidate for:

-

Ionic Liquids: As a boronate anion component.

-

Polymer Cross-Linkers: Forming dynamic covalent networks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume